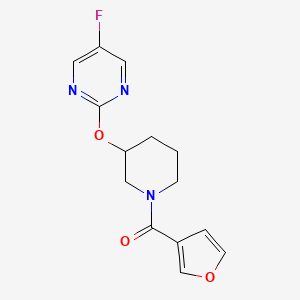

(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

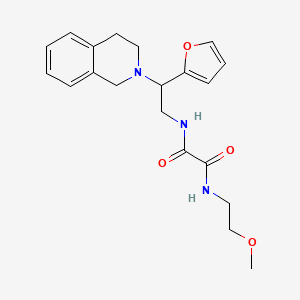

The compound "(3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone" is a sophisticated organic molecule that features multiple functional groups and aromatic rings, making it an interesting subject of study in medicinal chemistry and pharmaceutical research. Its complex structure suggests potential for diverse interactions within biological systems, paving the way for various applications.

Mechanism of Action

Target of Action

Similar compounds have been found to target enzymes such asdihydroorotate dehydrogenase (DHODH) and serine/threonine-protein kinase B-raf . These enzymes play crucial roles in various biological processes, including pyrimidine synthesis and signal transduction.

Mode of Action

For instance, it may inhibit DHODH, an enzyme involved in pyrimidine synthesis , thereby affecting the production of pyrimidine, a crucial component of DNA.

Biochemical Pathways

The compound likely affects the pyrimidine synthesis pathway by inhibiting the DHODH enzyme . This inhibition results in a lack of pyrimidine, which is essential for DNA synthesis. Consequently, this could prevent the multiplication and spread of cells or organisms that rely on this pathway.

Result of Action

The inhibition of pyrimidine synthesis by this compound could lead to a decrease in DNA synthesis in the affected cells or organisms. This could potentially halt their multiplication and spread . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone generally involves a multi-step process that starts with the individual preparation of key intermediates:

Preparation of 5-Fluoropyrimidin-2-yl alcohol: : This is typically synthesized through halogenation of pyrimidine followed by a hydroxylation step.

Formation of piperidin-1-yl methanone: : The piperidin-1-yl methanone core is prepared through the amination of piperidine with a carbonyl source.

Synthesis of furan-3-yl methanone: : Furan ring formation involves cyclization reactions using furfural derivatives.

Industrial Production Methods: On an industrial scale, the synthesis involves the optimization of reaction conditions, such as temperature, solvent selection, and use of catalysts to increase yield and purity. This often involves:

Batch or continuous flow reactors for maintaining consistent reaction environments.

Catalysts like palladium or platinum for coupling reactions.

Automated processes to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions It Undergoes:

Oxidation: : The compound can undergo oxidation at the piperidinyl ring, typically using agents like m-chloroperbenzoic acid.

Reduction: : The furan and pyrimidinyl moieties can be reduced under specific conditions using hydrogenation catalysts.

Substitution: : Both nucleophilic and electrophilic substitution reactions are feasible, particularly at the fluoropyrimidinyl group.

Common Reagents and Conditions Used:

Oxidation: : m-Chloroperbenzoic acid in dichloromethane.

Reduction: : Hydrogen gas with palladium on carbon.

Substitution: : Nucleophiles like sodium methoxide or electrophiles such as bromine under appropriate conditions.

Major Products Formed from These Reactions:

Oxidized derivatives: : Formation of piperidinone derivatives.

Reduced products: : Hydrogenated furan and pyrimidinyl derivatives.

Substituted compounds: : Various substituted analogs depending on the nucleophiles or electrophiles used.

Scientific Research Applications

This compound finds usage in multiple scientific domains due to its varied functional groups and reactive sites:

Chemistry: : Employed as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: : Studied for its interaction with biological molecules and potential as a biochemical probe.

Medicine: : Investigated for its therapeutic potential, particularly in targeting specific pathways and receptors.

Industry: : Utilized in the development of materials with unique properties such as pharmaceutical excipients and agrochemical products.

Comparison with Similar Compounds

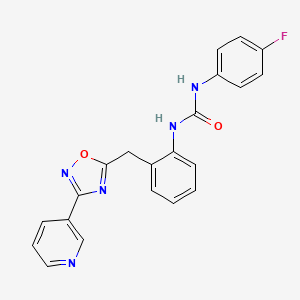

(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone

(3-((5-Methylpyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone

(3-((5-Hydroxypyrimidin-2-yl)oxy)piperidin-1-yl)(furan-3-yl)methanone

These analogs vary primarily by the substituents on the pyrimidine ring, affecting their chemical and biological properties.

Properties

IUPAC Name |

[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]-(furan-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN3O3/c15-11-6-16-14(17-7-11)21-12-2-1-4-18(8-12)13(19)10-3-5-20-9-10/h3,5-7,9,12H,1-2,4,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPSUUHFXDHEAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2903343.png)

![N-(3,4-difluorophenyl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2903345.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2903349.png)

![3-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-(benzo[d]thiazol-2-yl)phenyl)propanamide](/img/structure/B2903352.png)

![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2903357.png)

![ethyl 2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]benzoate](/img/structure/B2903359.png)

![1-Benzyl-3'-(4-fluorophenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2903361.png)